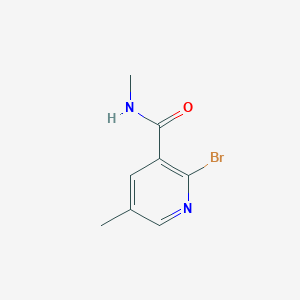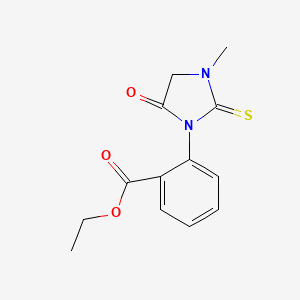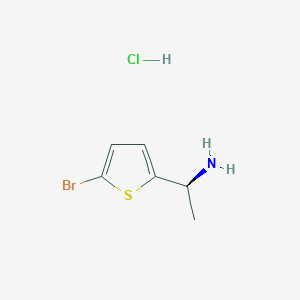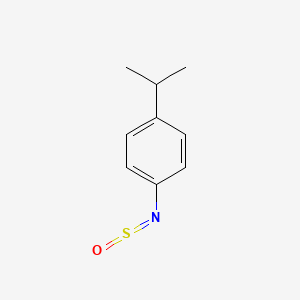
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride
Descripción general
Descripción
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N and a molecular weight of 219.66 g/mol. This compound consists of a cyclopropyl ring, a 3,4-difluorophenyl group, and a methanamine group, with the hydrochloride salt form indicating the presence of a protonated amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride typically involves the following steps:
Formation of Cyclopropyl-Substituted Difluorobenzene Derivative: This step involves the reaction of a suitable difluorobenzene derivative with a cyclopropyl group. The reaction conditions may include the use of a base and a solvent such as tetrahydrofuran (THF).
Reductive Amination: The cyclopropyl-substituted difluorobenzene derivative is then subjected to reductive amination with formaldehyde and an amine source. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine product to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Nucleophilic Substitution: The amine group in Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride can act as a nucleophile, reacting with suitable electrophiles.
Reductive Amination: The amine group can be further modified through reductive amination reactions.
Acid-Base Reactions: The protonated amine group can participate in acid-base reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Reductive Amination: Reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Acid-Base Reactions: Hydrochloric acid or other acids for protonation.
Major Products Formed
Nucleophilic Substitution: Substituted amine derivatives.
Reductive Amination: Modified amine products.
Acid-Base Reactions: Protonated amine salts.
Aplicaciones Científicas De Investigación
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride has several scientific research applications:
Drug Development: It is used as a building block in the synthesis of pharmaceutical compounds.
Molecular Interactions: Its unique structure allows for the study of molecular interactions and binding affinities.
Biological Studies: It is used in biological studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl ring and the 3,4-difluorophenyl group can influence the compound’s binding affinity and specificity. The protonated amine group may also play a role in its interaction with negatively charged sites on target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Cyclopropyl(3-fluoropyridin-2-yl)methanamine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can affect its electronic properties and hydrogen bonding potential. This uniqueness can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
cyclopropyl-(3,4-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKYGZGOIGFKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)


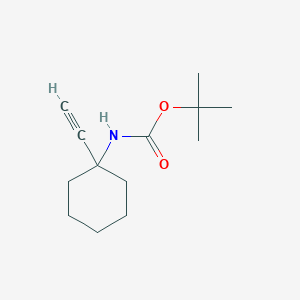

![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)
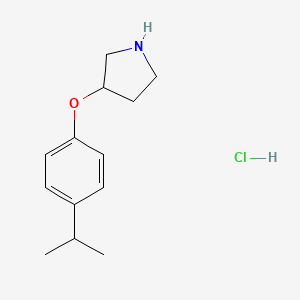
![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)

